molecular formula C25H26O4 B14293930 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 114185-01-2

4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane

Cat. No.: B14293930
CAS No.: 114185-01-2
M. Wt: 390.5 g/mol
InChI Key: ZWHBEJIJVYFXEN-UHFFFAOYSA-N
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Description

4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring, phenyl group, and two benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-bis(benzyloxy)ethane with a phenyl-substituted dioxolane precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.

    Reduction: The compound is reduced to form corresponding alcohols.

    Substitution: New functional groups replace the benzyloxy groups, leading to a variety of substituted derivatives.

Scientific Research Applications

4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(benzyloxy)ethane: A precursor in the synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane.

    2-Phenyl-1,3-dioxolane: A structurally related compound with similar chemical properties.

    Benzyloxybenzene: Shares the benzyloxy functional group and exhibits similar reactivity.

Uniqueness

This compound is unique due to its combination of a dioxolane ring, phenyl group, and two benzyloxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

114185-01-2

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

4-[1,2-bis(phenylmethoxy)ethyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C25H26O4/c1-4-10-20(11-5-1)16-26-18-23(27-17-21-12-6-2-7-13-21)24-19-28-25(29-24)22-14-8-3-9-15-22/h1-15,23-25H,16-19H2

InChI Key

ZWHBEJIJVYFXEN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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